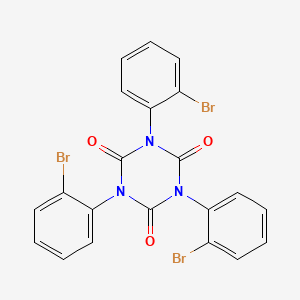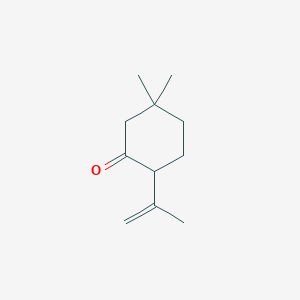
Acetonitrile--formaldehyde (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile–formaldehyde (1/1) is a compound formed by the reaction of acetonitrile and formaldehyde. This compound is of significant interest in various fields of chemistry due to its unique properties and potential applications. Acetonitrile is a volatile, polar solvent commonly used in organic synthesis and high-performance liquid chromatography, while formaldehyde is a simple aldehyde with widespread industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetonitrile–formaldehyde (1/1) typically involves the reaction of acetonitrile with formaldehyde under acidic conditions. One common method involves using concentrated sulfuric acid as a catalyst. The reaction proceeds through a series of stages, ultimately yielding the desired compound .
Industrial Production Methods
In industrial settings, the production of acetonitrile–formaldehyde (1/1) can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile–formaldehyde (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield a variety of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of acetonitrile–formaldehyde (1/1) include sulfuric acid, hydrogen peroxide, and various reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from the reactions of acetonitrile–formaldehyde (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different aldehydes or carboxylic acids, while reduction reactions can produce various alcohols .
Scientific Research Applications
Acetonitrile–formaldehyde (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a cross-linking agent in protein studies.
Mechanism of Action
The mechanism of action of acetonitrile–formaldehyde (1/1) involves its interaction with various molecular targets and pathways. The compound can form adducts with nucleophiles, such as amino groups in proteins, leading to cross-linking and stabilization of molecular structures. Additionally, the compound can undergo metabolic transformations, yielding reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: Similar to formaldehyde, acetaldehyde is a simple aldehyde with widespread industrial applications.
Propionitrile: Similar to acetonitrile, propionitrile is a nitrile compound used in organic synthesis.
Uniqueness
Acetonitrile–formaldehyde (1/1) is unique due to its specific combination of acetonitrile and formaldehyde, which imparts distinct chemical properties and reactivity. This compound’s ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
675739-27-2 |
|---|---|
Molecular Formula |
C3H5NO |
Molecular Weight |
71.08 g/mol |
IUPAC Name |
acetonitrile;formaldehyde |
InChI |
InChI=1S/C2H3N.CH2O/c1-2-3;1-2/h1H3;1H2 |
InChI Key |
LUMZBWGOECKOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-](/img/structure/B12523680.png)


![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)




![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)

